Stannin, 1,1-dibutyl-1,4-dihydro-

Description

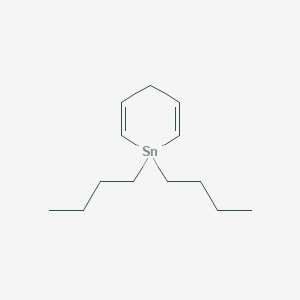

Stannin, 1,1-dibutyl-1,4-dihydro- is an organotin compound characterized by a tin (Sn) center bonded to two butyl groups and a dihydro-substituted stannin backbone. Organotin compounds are widely studied for their applications in industrial catalysts, biocides, and polymer stabilizers. However, specific data on this compound remain sparse.

Properties

CAS No. |

31732-31-7 |

|---|---|

Molecular Formula |

C13H24Sn |

Molecular Weight |

299.04 g/mol |

IUPAC Name |

1,1-dibutyl-4H-stannine |

InChI |

InChI=1S/C5H6.2C4H9.Sn/c1-3-5-4-2;2*1-3-4-2;/h1-4H,5H2;2*1,3-4H2,2H3; |

InChI Key |

AVZNNCOGZFOGJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn]1(C=CCC=C1)CCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Organotin Compounds

Organotin derivatives, such as tributyltin oxide (TBTO) and dibutyltin dilaurate (DBTL), share structural similarities with Stannin, 1,1-dibutyl-1,4-dihydro-. Key distinctions include:

| Property | Stannin, 1,1-dibutyl-1,4-dihydro- | Tributyltin Oxide (TBTO) | Dibutyltin Dilaurate (DBTL) |

|---|---|---|---|

| Structure | Sn with two butyl groups, dihydro backbone | Sn with three butyl groups | Sn with two butyl groups, ester ligands |

| Applications | Not well-documented | Antifouling agent, biocide | PVC stabilizer, catalyst |

| Toxicity | Unknown (limited studies) | High ecotoxicity, endocrine disruption | Moderate toxicity (hepatotoxic) |

Heterocyclic and Aromatic Derivatives

For example:

- Diphenadione (): A 1,3-indandione anticoagulant with diphenylacetyl substituents. Unlike Stannin, 1,1-dibutyl-1,4-dihydro-, it lacks tin but demonstrates how structural motifs (e.g., ketone groups) dictate biological activity .

- Its research focus contrasts with organotins, emphasizing solubility and hydroxyl-group interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.